molecular formula C8H10ClN5 B13063349 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13063349
M. Wt: 211.65 g/mol
InChI Key: XELHYSKAKZBIBM-UHFFFAOYSA-N
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Description

4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4 and a 2-(1H-pyrazol-1-yl)ethyl group at position 1.

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

4-chloro-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H10ClN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12)

InChI Key

XELHYSKAKZBIBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis of 5-aminopyrazoles, which are structurally related, often uses the condensation of β-ketonitriles with hydrazines as a versatile method. This approach can be adapted to prepare the pyrazol-3-amine core by selecting appropriate β-ketonitrile precursors.

Attachment of the 2-(1H-pyrazol-1-yl)ethyl Side Chain

The side chain can be introduced by alkylation of the pyrazole nitrogen (N1) with appropriate haloalkyl pyrazole derivatives or via coupling reactions such as Suzuki or Mitsunobu reactions with pyrazole boronic acid esters and haloalkyl pyrazoles.

Detailed Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring synthesis Condensation of β-ketonitriles with hydrazines Formation of 5-aminopyrazole core with control over substitution pattern
2 Chlorination Electrophilic chlorination or use of chlorinated precursors Introduction of chloro substituent at 4-position of pyrazole ring
3 N1-Alkylation or coupling Alkylation with 2-(1H-pyrazol-1-yl)ethyl halide or Suzuki coupling with pyrazole boronic esters Formation of 1-[2-(1H-pyrazol-1-yl)ethyl] substitution on pyrazole nitrogen
4 Amino group protection/deprotection Use of Boc or other protecting groups if necessary Protects amine functionality during coupling steps, then deprotected to yield free amine
5 Purification and characterization Chromatography, recrystallization, NMR, HPLC Ensures product purity and structural confirmation

Example Synthetic Route Based on Literature

  • Formation of 4-chloro-1-ethyl-1H-pyrazol-3-amine : Starting from ethyl hydrazine and chlorinated β-ketonitrile, the pyrazole ring is formed, followed by chlorination at the 4-position.

  • Coupling with 1H-pyrazol-1-yl-ethyl moiety : Using a Suzuki coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and a suitable 4-bromo-2-chlorobenzonitrile derivative under Pd catalysis in acetonitrile-water solvent system. The reaction uses Pd(OAc)2 and triphenylphosphine catalysts with potassium carbonate as base under nitrogen atmosphere at 60-75 °C.

  • Deprotection and final amine formation : After coupling, Boc-deprotection or other amine unmasking steps are performed using acidic or basic conditions to yield the free amine.

  • Purification : The product is isolated by precipitation, filtration, and washing with solvent mixtures such as water-methanol, followed by drying under vacuum at 50-60 °C.

Reaction Condition Optimization and Yields

Parameter Typical Conditions Effect on Yield/Purity
Catalyst loading 0.5 to 2 mol% Pd(OAc)2 Lower catalyst loading reduces cost and Pd residues
Solvent system Acetonitrile-water (50:50 v/v) Biphasic system aids easy isolation of intermediates
Temperature 60-75 °C Optimal for Suzuki coupling efficiency
Reaction time 1-5 hours Sufficient for complete coupling without degradation
Base Potassium carbonate Facilitates deprotonation and coupling
Purification temperature 20-60 °C Controls crystallization and drying for purity
Overall yield Up to ~85% (multi-step) High yield due to minimized isolation steps

Analytical Techniques for Monitoring and Characterization

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Pyrazole core synthesis Condensation of β-ketonitriles with hydrazines
Chlorination Electrophilic substitution or chlorinated intermediates
Side chain attachment Suzuki coupling or alkylation with haloalkyl pyrazoles
Catalyst system Pd(OAc)2 with triphenylphosphine
Solvent system Acetonitrile-water biphasic mixture
Reaction atmosphere Nitrogen protection to avoid oxidation
Purification Precipitation, filtration, washing, vacuum drying
Yield Up to 85% overall

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is being investigated for its potential as a therapeutic agent. The compound's structure suggests activity against various biological targets, including:

  • Cancer : Research indicates that pyrazole derivatives can exhibit anti-cancer properties by inhibiting specific kinases involved in cancer cell proliferation and survival .
  • Inflammation : Some studies have shown that pyrazole compounds can modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Neurological Research

Recent studies have explored the effects of pyrazole derivatives on neurological disorders. The compound may influence neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of specific kinases leading to reduced proliferation of cancer cells.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Neurological EffectsModulation of neurotransmitter levels; potential benefits in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with signaling pathways by binding to key proteins involved in cellular communication .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Bulkiness : The ethyl-pyrazole substituent in the target compound provides moderate steric bulk compared to the compact methylpyrazole in CAS 1558503-29-9 and the bulky benzyl groups in CID 7022263 .
  • Lipophilicity : Aryl-substituted analogs (e.g., 2-chlorobenzyl in CID 7022263) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .

Biological Activity

The compound 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

C8H10ClN5\text{C}_8\text{H}_{10}\text{ClN}_5

This compound features a chloro substituent and a pyrazole moiety, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

For example, a study indicated that derivatives containing the 1H-pyrazole scaffold exhibited antiproliferative activity against breast cancer cells with an IC50 value indicating effective inhibition of cell growth .

Cancer Type Cell Line IC50 Value
Lung CancerH460Not specified
Breast CancerMDA-MB-231Effective
Liver CancerHepG2Effective

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are also notable. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of the pyrazole ring is crucial for this activity, as it interacts with biological pathways involved in inflammation .

The biological activity of this compound is believed to stem from its ability to modulate key signaling pathways. Pyrazoles often act as inhibitors of specific enzymes or receptors involved in cancer proliferation and inflammation:

  • Inhibition of Kinases: Many pyrazole derivatives inhibit kinases that are critical for cancer cell survival.
  • Cytokine Modulation: They can also affect the expression levels of inflammatory cytokines, thus reducing inflammation.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in preclinical settings:

  • Study on HepG2 Cells: A derivative similar to this compound showed a significant reduction in cell viability, indicating strong anticancer properties.
  • Inflammation Model: In a murine model of inflammation, a related pyrazole compound reduced edema and inflammatory markers significantly compared to controls.

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